![molecular formula C25H24N4O3S B12046401 N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Dimethylamino)phenyl]-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(Dimethylamino)phenyl]-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}acetamid umfasst mehrere Schritte, beginnend mit der Herstellung des Chinazolinon-Kerns. Das Chinazolinon wird durch Cyclisierung von Anthranilsäurederivaten mit geeigneten Aldehyden oder Ketonen synthetisiert. Der nächste Schritt beinhaltet die Einführung der Sulfanyl-Gruppe, die durch eine nucleophile Substitutionsreaktion unter Verwendung von Thiolen erreicht wird. Schließlich wird die Acetamid-Gruppe durch eine Acylierungsreaktion unter Verwendung von Essigsäureanhydrid oder Acetylchlorid unter basischen Bedingungen eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[4-(Dimethylamino)phenyl]-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Der Chinazolinon-Kern kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Dihydrochinazolin reduziert werden.
Substitution: Die Dimethylamino-Gruppe kann nucleophile Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Acylchloride.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Dihydrochinazoline.
Substitution: Alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
N-[4-(Dimethylamino)phenyl]-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Krebsforschung aufgrund seiner Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren.
Industrie: Potenzielles Einsatzgebiet in der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(Dimethylamino)phenyl]-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Diese Interaktion wird oft durch den Chinazolinon-Kern vermittelt, der Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit dem Zielprotein bilden kann.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the quinazolinone core, which can form hydrogen bonds and hydrophobic interactions with the target protein.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Als Baustein in der organischen Synthese verwendet.
Disilan-verbrückte Verbindungen: Besitzen einzigartige elektronische Eigenschaften und werden in optoelektronischen Materialien verwendet.
Fluorverbindungen: Bekannt für ihre hohe Reaktivität und Anwendung in verschiedenen industriellen Anwendungen.
Einzigartigkeit
N-[4-(Dimethylamino)phenyl]-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}acetamid ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, wodurch es an einer Vielzahl von chemischen Reaktionen teilnehmen und mit verschiedenen molekularen Zielstrukturen interagieren kann. Dies macht es zu einer vielseitigen Verbindung für Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C25H24N4O3S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-28(2)18-10-8-17(9-11-18)26-23(30)16-33-25-27-22-7-5-4-6-21(22)24(31)29(25)19-12-14-20(32-3)15-13-19/h4-15H,16H2,1-3H3,(H,26,30) |
InChI-Schlüssel |
VDBQLVYAXHLXIE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)
![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)
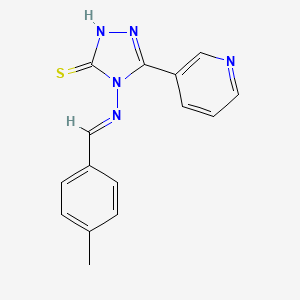
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)
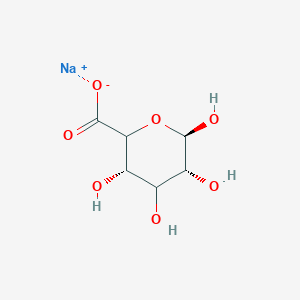
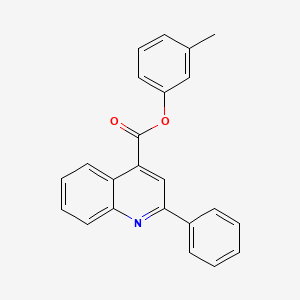
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)


![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
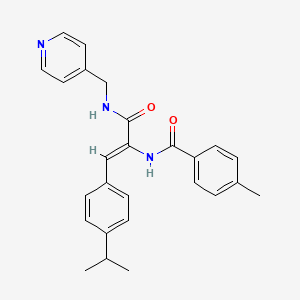
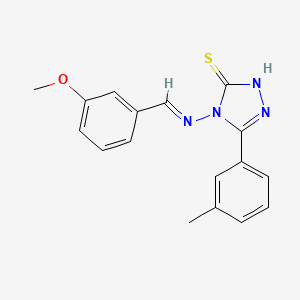
![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
